4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-ethyl-3-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O/c1-3-5-6(4-10)9(2)8-7-5/h4H,3H2,1-2H3 |
InChI Key |
AUWYADDZCTWGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=N1)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis methods such as the use of 1,4-dioxane as a solvent, followed by precipitation with aqueous HCl to obtain the product in high yield . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Effects on Core Scaffold
The table below compares key structural features of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde with related compounds:
Key Observations :
- Electronic Effects : The electron-withdrawing formyl group at C5 enhances electrophilicity, making these compounds reactive toward nucleophiles. Ethyl and methyl substituents (e.g., in 4-Ethyl-1-methyl derivative) introduce steric hindrance and moderate electron-donating effects, whereas phenyl groups (e.g., in 5-Methyl-1-phenyl analog) enhance π-π stacking interactions .
- Regioselectivity: Substituent placement (e.g., N1 vs. C4) dictates tautomerism and hydrogen-bonding capabilities. For instance, 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde adopts a planar conformation stabilized by intramolecular hydrogen bonds, while ethyl groups in the 4-Ethyl-1-methyl derivative induce non-planar geometries .
Physicochemical and Spectroscopic Properties
NMR and Crystallography
- NMR Shifts : The formyl proton in this compound resonates at δ ~9.8 ppm (¹H NMR), similar to analogs. Silicon-containing derivatives (e.g., 4-trimethylsilyl-1,2,3-triazole-5-carbaldehyde oxime) show deshielded ¹³C signals due to electron-withdrawing effects .
- Crystal Packing : Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits a layered structure stabilized by C–H···O and π-π interactions, whereas 4-phenyl derivatives form dimeric hydrogen-bonded networks .
Thermal Stability
Biological Activity
4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 111.13 g/mol
- CAS Number : 202931-88-2
- Structure : The compound features a triazole ring with an aldehyde functional group, contributing to its reactivity and biological interactions.
Antiviral Activity
Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown efficacy against various viral infections:
| Compound | Virus Target | IC (µM) | Reference |
|---|---|---|---|
| This compound | SARS-CoV-2 | 22.1 | |
| Related Triazole Derivative | Hepatitis C Virus | 25.70 - 49.39 |
These findings suggest that the compound may inhibit viral replication through interactions with viral proteins.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as carbonic anhydrase II:
This inhibition indicates potential applications in treating conditions where carbonic anhydrase plays a role.
Antiophidian Activity
Triazole derivatives have been explored for their antiophidian properties, which are crucial in developing treatments for snake bites:
| Compound | Venom Target | Activity Type | Reference |
|---|---|---|---|
| 4-Ethyl Triazole Derivative | Bothrops jararaca and Lachesis muta venoms | Neutralization of venom effects |
This suggests that derivatives of the compound could serve as prototypes for new therapeutic agents against snake venom.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Viral Proteins : The triazole ring may interact with key amino acids in viral proteins, inhibiting their function.
- Enzyme Inhibition : The aldehyde group can form covalent bonds with enzyme active sites, leading to decreased enzymatic activity.
- Molecular Interactions : Hydrogen bonding and electrostatic interactions with biomolecules enhance its biological efficacy.
Case Studies
A notable study highlighted the synthesis and evaluation of various triazole derivatives for their biological activity. Among these derivatives, those structurally similar to this compound demonstrated improved potency against viral targets and enzymes compared to standard drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
